molecular formula C5H9ClO3S B8705110 Methyl2-(2-chloroethylsulfinyl)acetat

Methyl2-(2-chloroethylsulfinyl)acetat

Cat. No. B8705110
M. Wt: 184.64 g/mol
InChI Key: QCASOZFALSMYCA-UHFFFAOYSA-N
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Patent
US04755524

Procedure details

3-Chloro-peroxybenzoic acid (81%, 4.7 g, 0.022 mole) was added to the title compound of Example 10 (3.7 g, 0.022 mole) in cold (5° C.) methylene chloride (75 ml) stirred for 30 minutes and cooled in a refrigerator for 48 hours. After removing the solid by filtration, a saturated solution of sodium thiosulfate (30 ml) was added and the mixture stirred for 15 minutes. The layers were separated and the organic layer was washed with saturated sodium bicarbonate (2×50 ml), dried over sodium sulfate, filtered and the solvent removed on a rotary evaporator. The residue was crystallized from ethyl acetate and hexane to give a white solid which was identified as the title compound by its NMR and IR spectra.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=C(C=CC=1)C(OO)=[O:6].[CH3:12][O:13][C:14](=[O:20])[CH2:15][S:16][CH2:17][CH2:18][Cl:19]>C(Cl)Cl>[CH3:12][O:13][C:14](=[O:20])[CH2:15][S:16]([CH2:17][CH2:18][Cl:19])=[O:6]

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
3.7 g
Type
reactant
Smiles
COC(CSCCCl)=O
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in a refrigerator for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
After removing the solid
FILTRATION
Type
FILTRATION
Details
by filtration
ADDITION
Type
ADDITION
Details
a saturated solution of sodium thiosulfate (30 ml) was added
STIRRING
Type
STIRRING
Details
the mixture stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with saturated sodium bicarbonate (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ethyl acetate and hexane
CUSTOM
Type
CUSTOM
Details
to give a white solid which

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(CS(=O)CCCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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